2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further substituted with a thiazole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxyphenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide moiety is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The thiazole ring is a common pharmacophore in many drugs, and the presence of the sulfonamide group suggests potential activity against bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
2-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide: Features a methyl group in place of the ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-25-15-10-8-14(9-11-15)17-12-26-19(20-17)21-18(22)13-27(23,24)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKRGACNGGVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.